molecular formula C20H19ClFN5OS B1683908 MK-8745

MK-8745

Cat. No.: B1683908
M. Wt: 431.9 g/mol
InChI Key: YCRFPWKUUNKNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-8745 is a selective small-molecule inhibitor of Aurora A kinase, a member of the serine/threonine kinase family. Aurora A kinase plays a crucial role in cell division by regulating chromatid segregation. This compound has shown potential in inhibiting tumor growth in preclinical models and is effective against a wide range of human cancer cell lines .

Biochemical Analysis

Biochemical Properties

MK-8745 plays a significant role in biochemical reactions, particularly in the inhibition of Aurora A kinase . It interacts with Aurora A kinase, a key regulator of mitotic progression that is commonly upregulated in human tumors . The interaction between this compound and Aurora A kinase is characterized by a strong binding affinity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to induce cell cycle arrest at the G2/M phase with accumulation of tetraploid DNA followed by cell death in non-Hodgkin lymphoma (NHL) cells . Furthermore, it has been found to stimulate cell apoptosis in a p53-dependent manner when tested in vitro in cell lines of multiple lineages .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to Aurora A kinase, inhibiting its activity and leading to cell cycle arrest . This binding interaction results in the reduction of Aurora A phosphorylation and a simultaneous decrease in the levels of Aurora A substrates such as TPX2, Eg5, and TACC3 .

Temporal Effects in Laboratory Settings

Over time, this compound treatment leads to a progressive accumulation of tetraploid DNA in cells, followed by cell death . It requires high concentrations to achieve full inhibition in a cellular context, indicating a need for more potent Aurora A-selective inhibitors .

Metabolic Pathways

This compound is involved in the Aurora A kinase pathway, interacting with this enzyme to inhibit its activity

Preparation Methods

The synthesis of MK-8745 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The solubility of this compound in dimethyl sulfoxide is greater than 21.6 milligrams per milliliter . The compound is typically prepared through a series of organic reactions, including the formation of a piperazine ring and the introduction of a thiazole group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)-[4-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN5OS/c21-16-5-2-4-15(18(16)22)19(28)27-10-8-26(9-11-27)13-14-3-1-6-17(24-14)25-20-23-7-12-29-20/h1-7,12H,8-11,13H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRFPWKUUNKNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CC=C2)NC3=NC=CS3)C(=O)C4=C(C(=CC=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.